molecular formula C18H19N3OS2 B2759560 4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 352446-15-2

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2759560
CAS No.: 352446-15-2
M. Wt: 357.49
InChI Key: HADZTIFXXHNKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a benzyl-substituted precursor, a series of intramolecular cyclizations can be induced using strong acids or bases.

    Introduction of Sulfanyl and Thia Groups: The sulfanyl and thia groups can be introduced through nucleophilic substitution reactions. Thiol-containing reagents are commonly used for this purpose.

    Final Cyclization and Functionalization: The final cyclization step involves the formation of the triazatricyclic structure. This can be achieved through a combination of cyclization and functionalization reactions, often under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the tricyclic core, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tricyclic structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as thiols and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced tricyclic derivatives.

    Substitution: Substituted tricyclic compounds with various functional groups.

Scientific Research Applications

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and synthetic intermediates.

    Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: The parent compound.

    4-Benzyl-11-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one: A methyl-substituted analog.

    4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-ol: A hydroxyl-substituted analog.

Uniqueness

The uniqueness of 4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one lies in its specific tricyclic structure, which imparts distinct chemical and biological properties

Biological Activity

4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature concerning its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of triazatricyclic compounds characterized by a complex molecular structure that includes sulfur and nitrogen heteroatoms. Its unique configuration may contribute to its biological activity.

Antiviral Activity

Research has shown that derivatives of triazatricyclic compounds exhibit antiviral properties. For instance, studies on similar compounds have indicated their potential as inhibitors of viral proteases, particularly in the context of coronaviruses. The mechanism often involves the inhibition of the 3CL protease, which is crucial for viral replication.

Table 1: Summary of Antiviral Activity Studies

Study ReferenceCompound TypeTarget VirusIC50 (μM)Mechanism of Action
PeptidomimeticsSARS-CoV0.0041Protease inhibition
TriazatricyclicVariousVariesProtease inhibition

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The ability to modulate Toll-like receptors (TLRs) suggests that these compounds may reduce inflammatory responses in autoimmune diseases.

Case Study: TLR Inhibition
A study highlighted the role of triazatricyclic compounds as selective TLR7 and TLR8 inhibitors, which could be beneficial in treating systemic lupus erythematosus (SLE) and other inflammatory conditions . The inhibition of these receptors can lead to decreased cytokine production and modulation of immune responses.

The biological activity of this compound is likely mediated through several mechanisms:

  • Protease Inhibition : By binding to the active site of viral proteases, it prevents the cleavage of viral polyproteins necessary for replication.
  • Modulation of Immune Response : As a TLR inhibitor, it may alter the signaling pathways involved in inflammation and immune activation.

Research Findings

Recent studies have focused on optimizing the structure of triazatricyclic compounds to enhance their biological efficacy. The introduction of various substituents has been shown to significantly impact their potency against viral targets and inflammatory pathways.

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariantSubstituent TypeBiological ActivityObservations
Compound ABenzothiazoleHigh antiviralStrong protease inhibition
Compound BAlkyl groupModerate antiviralReduced activity compared to A

Properties

IUPAC Name

4-benzyl-11-ethyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-2-20-9-8-13-14(11-20)24-16-15(13)17(22)21(18(23)19-16)10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADZTIFXXHNKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.